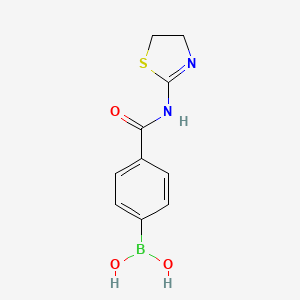

(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-(4,5-dihydro-1,3-thiazol-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O3S/c14-9(13-10-12-5-6-17-10)7-1-3-8(4-2-7)11(15)16/h1-4,15-16H,5-6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFHXSIPAXFCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=NCCS2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657270 | |

| Record name | {4-[(4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-30-8 | |

| Record name | {4-[(4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

This guide provides a comprehensive overview of the synthetic pathway for producing (4-((4,5-dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The document delves into the core chemical transformations, discusses the rationale behind methodological choices, and presents detailed experimental protocols.

Introduction and Strategic Overview

This compound is a bifunctional molecule incorporating a boronic acid moiety and a dihydrothiazole carbamoyl group. Boronic acids are recognized for their unique chemical properties and diverse applications, including their use as building blocks in Suzuki-Miyaura cross-coupling reactions and their role in the design of sensors and therapeutic agents.[1][2] The dihydrothiazole ring system is also a prevalent scaffold in medicinally active compounds.

The synthesis of the target molecule hinges on the formation of a stable amide bond between two key precursors: 4-carboxyphenylboronic acid and 2-amino-4,5-dihydrothiazole (commonly known as 2-aminothiazoline). The primary challenge in this synthesis lies in achieving efficient amide coupling without inducing undesirable side reactions involving the boronic acid functional group. This guide will explore two strategic approaches: a direct coupling method and a more conservative route involving the protection of the boronic acid moiety.

Retrosynthetic Analysis

A retrosynthetic approach to this compound logically disconnects the molecule at the amide bond. This reveals the two primary starting materials: 4-carboxyphenylboronic acid and 2-amino-4,5-dihydrothiazole.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway I: Direct Amide Coupling

The most straightforward approach involves the direct condensation of 4-carboxyphenylboronic acid and 2-amino-4,5-dihydrothiazole. This method relies on the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. Carbodiimide-based coupling reagents are well-suited for this transformation.[3]

Mechanistic Considerations

The use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a standard and effective method for amide bond formation.[4] The reaction proceeds through the following key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

-

Formation of an Active Ester: The O-acylisourea intermediate can be susceptible to racemization and other side reactions. HOBt intercepts this intermediate to form an HOBt-ester, which is more stable and less prone to side reactions.

-

Nucleophilic Acyl Substitution: The amine (2-amino-4,5-dihydrothiazole) then attacks the carbonyl carbon of the HOBt-ester, leading to the formation of the desired amide bond and the release of HOBt.

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol: Direct Coupling

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-Carboxyphenylboronic acid | 165.93 | 1.0 | 166 mg |

| 2-Amino-4,5-dihydrothiazole | 102.16 | 1.1 | 112 mg |

| EDC hydrochloride | 191.70 | 1.2 | 230 mg |

| HOBt hydrate | 153.14 | 1.2 | 184 mg |

| N,N-Dimethylformamide (DMF) | - | - | 10 mL |

| Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 0.35 mL |

Procedure:

-

To a clean, dry round-bottom flask, add 4-carboxyphenylboronic acid (166 mg, 1.0 mmol) and dissolve it in anhydrous N,N-dimethylformamide (DMF) (10 mL).

-

Add HOBt hydrate (184 mg, 1.2 mmol) and EDC hydrochloride (230 mg, 1.2 mmol) to the solution. Stir the mixture at room temperature for 15 minutes to allow for the pre-activation of the carboxylic acid.

-

Add 2-amino-4,5-dihydrothiazole (112 mg, 1.1 mmol) followed by the dropwise addition of diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol).

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water (50 mL) and stir.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final product.

Synthesis Pathway II: Protected Boronic Acid Strategy

While direct coupling can be effective, the presence of an unprotected boronic acid can sometimes lead to complications, such as the formation of trimeric boroxines or other side reactions under acidic or basic conditions.[5] A more robust strategy involves the temporary protection of the boronic acid as a boronic ester, such as a pinacol ester.[5][6] This approach enhances the stability of the boronic acid moiety during the amide coupling reaction.

Rationale for Protection

The pinacol ester of a boronic acid is significantly more stable towards hydrolysis and a range of reaction conditions compared to the free boronic acid.[5] This increased stability can lead to cleaner reactions and higher yields, especially in multi-step syntheses. The protection-coupling-deprotection sequence is as follows:

Caption: Protected synthesis pathway workflow.

Experimental Protocols: Protected Strategy

Step 1: Protection of 4-Carboxyphenylboronic acid

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |

| 4-Carboxyphenylboronic acid | 165.93 | 1.0 | 166 mg |

| Pinacol | 118.17 | 1.1 | 130 mg |

| Toluene | - | - | 20 mL |

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-carboxyphenylboronic acid (166 mg, 1.0 mmol) and pinacol (130 mg, 1.1 mmol) in toluene (20 mL).

-

Heat the mixture to reflux and collect the water that azeotropically distills off.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, which can often be used in the next step without further purification.

Step 2: Amide Coupling of the Protected Acid

This step follows the same procedure as the direct coupling method described in section 3.2, but using the protected carboxylic acid as the starting material.

Step 3: Deprotection of the Boronic Ester

Materials:

| Reagent/Solvent | Amount (mmol) | Volume/Mass |

| Protected Product | 1.0 | (Varies) |

| Acetone/Water (9:1) | - | 10 mL |

| 1M Hydrochloric Acid | - | (to pH 2-3) |

Procedure:

-

Dissolve the protected final product in a mixture of acetone and water (9:1, v/v).

-

Acidify the solution to pH 2-3 with 1M hydrochloric acid.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Conclusion

The synthesis of this compound is readily achievable through a standard amide coupling reaction. For a straightforward and atom-economical approach, direct coupling using EDC/HOBt is a viable option. However, for increased reliability and potentially cleaner reaction profiles, a protection strategy involving a pinacol ester is recommended. The choice between these pathways will depend on the specific requirements of the research, including scale, purity requirements, and the tolerance of subsequent reaction steps to the presence of a free boronic acid.

References

An In-depth Technical Guide to (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid. By dissecting the molecule into its core functional components—the phenylboronic acid moiety and the dihydrothiazole carbamoyl side chain—we will explore its anticipated reactivity, stability, and significant potential in the realm of medicinal chemistry and materials science. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials.

Introduction: A Molecule of Bimodal Functionality

This compound is a fascinating organic compound that marries two moieties of significant chemical and pharmaceutical relevance. The phenylboronic acid group is a versatile functional group in organic synthesis, renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols.[1] This latter property has been extensively explored for applications in glucose sensing and drug delivery.[2][3] On the other hand, the dihydrothiazole core is a privileged scaffold in medicinal chemistry, found in a variety of bioactive molecules with diverse therapeutic applications, including antimicrobial and anticancer agents.[4][5] The amide linkage between these two components suggests a modular design, allowing for potential fine-tuning of the molecule's overall properties.

The strategic combination of a boronic acid and a dihydrothiazole derivative in a single molecule opens up intriguing possibilities for its use as a bifunctional tool in drug discovery and chemical biology. For instance, the boronic acid could act as a targeting moiety for sialic acid-rich cancer cells, while the dihydrothiazole portion could impart a specific pharmacological effect.[6]

Physicochemical Properties: An Educated Estimation

| Property | Estimated Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₁BN₂O₃S | Based on structural analysis. |

| Molecular Weight | 250.08 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small molecule phenylboronic acid derivatives.[7][8] |

| Melting Point | 150-180 °C | Phenylboronic acids with amide functionalities often exhibit melting points in this range.[7][8] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. | The polar boronic acid and amide groups may provide some aqueous solubility, but the aromatic and heterocyclic rings will favor solubility in organic solvents. |

| pKa | 8.5 - 9.5 | The pKa of the boronic acid is expected to be in the typical range for arylboronic acids, influenced by the electron-withdrawing nature of the carbamoyl group. |

Synthesis and Characterization: A Proposed Synthetic Route

The synthesis of this compound can be envisioned through a convergent approach, leveraging established synthetic methodologies for amide bond formation.

Proposed Synthesis Workflow

References

- 1. boronmolecular.com [boronmolecular.com]

- 2. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to the Mechanism of Action of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid (DTC-PBA)

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides an in-depth technical overview of the proposed mechanism of action for the novel synthetic compound, (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid, hereafter referred to as DTC-PBA. Based on its structural characteristics, DTC-PBA is hypothesized to function as a potent and selective inhibitor of serine proteases. This guide will deconstruct the molecule's functional components, propose a detailed inhibitory mechanism, outline a comprehensive experimental workflow for validation, and provide detailed protocols for key assays. The insights herein are intended for researchers, scientists, and drug development professionals engaged in the fields of enzymology, oncology, and inflammatory diseases.

Introduction and Molecular Profile

The landscape of therapeutic enzyme inhibitors is continually advancing, with a significant focus on molecules capable of forming reversible covalent bonds with their targets. Boronic acids, in particular, have emerged as a privileged chemical class, demonstrating clinical success in oncology and other areas.[1] DTC-PBA is a novel compound that integrates a boronic acid "warhead" with a scaffold designed for specific molecular recognition.

Molecular Structure:

References

Structure-Activity Relationship of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid: A Strategic Guide to Unlocking Therapeutic Potential

An in-depth technical guide by a Senior Application Scientist for researchers, scientists, and drug development professionals.

Abstract

(4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid represents a compelling chemical scaffold integrating three key pharmacophoric elements: a phenylboronic acid warhead, a structurally significant 4,5-dihydrothiazole heterocycle, and a carbamoyl linker. This guide provides a comprehensive framework for elucidating the structure-activity relationship (SAR) of this molecular class. We will deconstruct the molecule to analyze the functional contributions of each component, propose a systematic medicinal chemistry strategy for analog synthesis, and outline a robust biological screening cascade to identify and optimize lead candidates. This document serves as a strategic whitepaper for research teams embarking on the development of novel therapeutics based on this promising scaffold.

Introduction: Deconstructing the Core Scaffold

The therapeutic potential of this compound arises from the synergistic interplay of its constituent parts. A successful SAR exploration hinges on understanding the independent and combined roles of these three moieties.

-

The Phenylboronic Acid Moiety: Boronic acids are renowned for their ability to act as inhibitors of various enzymes, particularly serine proteases.[1][2][3] The boron atom, with its vacant p-orbital, can form a reversible covalent bond with the hydroxyl group of a catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[4][5] The phenyl ring serves as a scaffold, and its substitution pattern can profoundly influence potency, selectivity, and pharmacokinetic properties.[6]

-

The 4,5-Dihydrothiazole Ring: The dihydrothiazole (or thiazoline) ring is a privileged scaffold in medicinal chemistry, found in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7][8] Its role in the target molecule could range from providing key binding interactions with the target protein to modulating physicochemical properties such as solubility and metabolic stability.

-

The Carbamoyl Linker: This amide-based linker serves a critical role in orienting the phenylboronic acid and dihydrothiazole moieties. Its hydrogen bond donor and acceptor capabilities, along with its rotational properties, define the spatial relationship between the two key pharmacophores, which is essential for optimal target engagement.

This guide outlines a logical, iterative process of chemical modification and biological testing designed to systematically probe the SAR of this compound class and to guide the development of potent and selective clinical candidates.

Strategic Framework for SAR Elucidation

A systematic approach is required to efficiently map the SAR of this scaffold. We propose a multi-pronged strategy involving chemical synthesis, biological screening, and computational modeling.

Caption: Proposed workflow for SAR elucidation and lead optimization.

Systematic Structural Modifications

The core of the SAR investigation involves the synthesis and evaluation of a library of analogs. Modifications should be made to each of the three key components of the scaffold in a systematic manner.

Table 1: Proposed Modifications for SAR Exploration

| Moiety | Position of Modification | Proposed Changes | Rationale |

| Phenylboronic Acid | Boronic Acid Position | ortho-, meta-, para-isomers | To determine the optimal geometric presentation of the boronic acid to the target. |

| Phenyl Ring Substituents | H, F, Cl, Me, OMe, CF₃, CN | To probe electronic effects (electron-donating vs. electron-withdrawing) and steric tolerance.[6] | |

| Carbamoyl Linker | Linker Type | Amide (Carbamoyl), Reverse Amide, Urea, Sulfonamide | To evaluate the importance of hydrogen bonding patterns and linker rigidity. |

| 4,5-Dihydrothiazole | Ring Saturation | Dihydrothiazole vs. Thiazole | To assess the impact of ring planarity and conformational flexibility. |

| C4/C5 Positions | H, Me, Et, Ph, CO₂Me | To explore steric and electronic requirements in the region occupied by the heterocycle.[9] |

Biological Evaluation Cascade

A tiered approach to biological screening ensures efficient use of resources, prioritizing the most promising compounds for more intensive investigation.

-

Primary Screen (Enzyme Inhibition): Given the presence of the boronic acid, a primary screen against a panel of serine proteases (e.g., thrombin, trypsin, chymotrypsin, human neutrophil elastase) is a logical starting point. This will identify the primary target class and provide initial potency data (IC₅₀ values).

-

Secondary Screen (Cell-Based Assays): Active compounds from the primary screen should be advanced to cell-based assays to confirm on-target activity in a more complex biological environment and to assess cytotoxicity. For example, if a compound is a potent elastase inhibitor, its anti-inflammatory potential could be evaluated in a cellular model of neutrophil activation.

-

Selectivity Profiling: Promising candidates should be profiled against a broader panel of related enzymes to determine their selectivity. High selectivity is crucial for minimizing off-target effects and potential toxicity.

-

Pharmacokinetic Profiling (DMPK): Lead compounds with good potency and selectivity should undergo preliminary in vitro DMPK (Drug Metabolism and Pharmacokinetics) studies to assess properties like metabolic stability (e.g., in liver microsomes), plasma protein binding, and cell permeability.

Experimental Protocols

General Synthesis of the Parent Scaffold

The synthesis of this compound can be achieved via a standard amide coupling reaction.

Protocol 1: Synthesis of the Parent Compound

-

Activation of Boronic Acid: To a solution of 4-carboxyphenylboronic acid (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.1 eq) and an amine base such as DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes.

-

Amide Coupling: Add 2-amino-4,5-dihydrothiazole (1.05 eq) to the activated carboxylic acid solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC to yield the final compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Primary Enzyme Inhibition Assay Protocol

This protocol provides a general template for a fluorometric assay to determine the IC₅₀ of inhibitors against a model serine protease.

Protocol 2: Fluorometric Serine Protease Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5).

-

Enzyme Stock: Prepare a concentrated stock solution of the target serine protease in assay buffer.

-

Substrate Stock: Prepare a stock solution of a fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC for trypsin) in DMSO.

-

Inhibitor Stock: Prepare serial dilutions of the test compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of assay buffer to each well.

-

Add 1 µL of the inhibitor stock solution (or DMSO for control wells) to the appropriate wells.

-

Add 25 µL of a diluted enzyme solution to each well to initiate the pre-incubation. Mix gently and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 25 µL of the diluted substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each well.

-

Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion and Future Directions

The this compound scaffold presents a rich opportunity for the discovery of novel enzyme inhibitors. The true therapeutic potential of this compound class can only be unlocked through a disciplined and systematic SAR investigation. The strategic framework outlined in this guide, combining targeted analog synthesis with a robust biological screening cascade, provides a clear path forward. Key insights will be derived from understanding how modifications to each of the three core components—the phenylboronic acid, the carbamoyl linker, and the dihydrothiazole ring—impact potency, selectivity, and drug-like properties. Future work will focus on optimizing lead compounds for in vivo efficacy and safety, with the ultimate goal of identifying a preclinical candidate for further development.

References

- 1. researchgate.net [researchgate.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New 2-Aryl-4,5-Dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action [mdpi.com]

- 9. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid: A Novel Phenylboronic Acid Derivative

This technical guide delves into the discovery, history, and scientific intricacies of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid, a molecule of significant interest within the domain of medicinal chemistry and drug development. While specific literature on this exact compound is nascent, this document synthesizes information from the broader class of phenylboronic acids to provide a comprehensive overview of its probable synthesis, mechanism of action, and potential applications.

Introduction: The Rise of Phenylboronic Acids in Therapeutic Research

Phenylboronic acids are a class of organic compounds characterized by a phenyl ring substituted with a boronic acid functional group (-B(OH)₂). First synthesized in 1860, their utility as versatile building blocks in organic chemistry has been well-established, particularly in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1] In recent decades, the unique physicochemical properties of the boronic acid moiety have propelled these compounds to the forefront of medicinal chemistry research.[1]

The boron atom in a boronic acid is isoelectronic with a carbocation, existing in an sp² hybridized state with a vacant p-orbital. This allows for reversible covalent bond formation with diols, a key interaction that underpins many of their biological applications.[2][3] This reversible binding is particularly relevant for targeting glycoproteins and other biological molecules containing cis-diol functionalities. Furthermore, the equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form is pH-dependent, making them attractive for developing stimuli-responsive drug delivery systems.[4][5]

Hypothetical Discovery and Synthesis of this compound

While a detailed historical account of the discovery of this compound is not yet prominent in scientific literature, its conceptualization likely stems from the established potential of both the phenylboronic acid and the dihydrothiazole moieties in drug design. The dihydrothiazole ring is a known pharmacophore present in various bioactive molecules, and its combination with a phenylboronic acid scaffold represents a logical step in the exploration of novel therapeutic agents.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned through a multi-step process, leveraging established organic chemistry reactions. The key steps would likely involve the formation of an amide bond between a suitable phenylboronic acid derivative and 2-amino-4,5-dihydrothiazole.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-(Chlorocarbonyl)phenylboronic acid

-

To a solution of 4-carboxyphenylboronic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 4-(chlorocarbonyl)phenylboronic acid, which can be used in the next step without further purification.

Step 2: Amide Coupling to Yield this compound

-

Dissolve 2-amino-4,5-dihydrothiazole (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C and add a solution of the crude 4-(chlorocarbonyl)phenylboronic acid (1.1 equivalents) in anhydrous DCM dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired this compound.

Potential Mechanism of Action and Biological Applications

The biological activity of this compound is likely to be multifaceted, leveraging the properties of both its constituent pharmacophores.

Enzyme Inhibition

Boronic acids are well-known inhibitors of serine proteases, where the boron atom forms a covalent, tetrahedral adduct with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[6] The specificity of inhibition can be tuned by the substituents on the phenyl ring. The dihydrothiazole moiety in the target molecule could potentially direct its binding to the active site of specific enzymes, leading to potent and selective inhibition.

Caption: Proposed mechanism of serine protease inhibition.

Glucose Sensing and Drug Delivery

Phenylboronic acids have been extensively investigated for their glucose-sensing capabilities, owing to their ability to form reversible covalent bonds with the diol groups of glucose.[4][7] This property has been harnessed to create glucose-responsive hydrogels and nanoparticles for self-regulated insulin delivery.[8] The incorporation of the dihydrothiazole group could modulate the pKa of the boronic acid, potentially enhancing its glucose-binding affinity at physiological pH.

Anti-inflammatory and Anticancer Potential

Several phenylboronic acid derivatives have demonstrated significant anti-inflammatory and anticancer activities.[9] The mechanism often involves the inhibition of key signaling pathways, such as the NF-κB pathway, or direct cytotoxicity against cancer cells. The combination of a phenylboronic acid with a thiazole-containing scaffold, a common feature in many anti-inflammatory and anticancer drugs, suggests that this compound could exhibit promising therapeutic potential in these areas.

Quantitative Data on Related Phenylboronic Acid Derivatives

To provide context for the potential efficacy of the title compound, the following table summarizes the inhibitory concentrations (IC₅₀) of several related phenylboronic acid derivatives against various biological targets.

| Compound | Target | IC₅₀ (nM) | Reference |

| Bortezomib | 20S Proteasome | 0.6 | [6] |

| SX-517 | CXCR1/2 | 38 / 60 | [10] |

| AM 114 | HCT116 cells | 1490 | [1] |

Conclusion and Future Directions

This compound represents a promising, albeit underexplored, molecule at the intersection of boronic acid chemistry and pharmacophore-based drug design. While this guide provides a hypothetical framework for its synthesis and potential applications based on the extensive research into related compounds, further experimental validation is crucial. Future research should focus on the efficient synthesis and purification of this compound, followed by a comprehensive evaluation of its biological activities. Elucidating its precise mechanism of action and identifying specific cellular targets will be paramount in unlocking its full therapeutic potential. The continued exploration of novel phenylboronic acid derivatives like the one discussed herein holds significant promise for the development of next-generation therapeutics.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]

- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract: This guide provides an in-depth technical overview of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid, a specialized bifunctional molecule of significant interest to medicinal chemists and drug development professionals. We will explore its chemical identity, outline robust synthetic and characterization methodologies, and discuss its potential applications as a versatile building block in organic synthesis and as a pharmacologically active agent. The protocols and insights provided herein are grounded in established principles of boronic acid chemistry, offering a practical framework for researchers working with this compound and its structural analogs.

Chemical Identity and Physicochemical Properties

This compound is a unique molecule featuring a phenylboronic acid core, a carbamoyl linker, and a 4,5-dihydrothiazole heterocycle. While a specific CAS Number for this para-substituted isomer is not widely cataloged, suggesting its status as a novel or specialized research chemical, its structural analog, (3-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid (the meta-isomer), is known.[1] The principles discussed in this guide are directly applicable to the target molecule.

The key structural features—the boronic acid group and the heterocyclic moiety—confer distinct properties that are highly valuable in drug discovery. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property exploited in sensors and drug delivery systems.[2][3] They are also crucial reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for forging carbon-carbon bonds.[4][5]

Table 1: Key Identifiers and Calculated Properties

| Identifier | Value | Source |

| IUPAC Name | (4-((4,5-Dihydro-1,3-thiazol-2-yl)carbamoyl)phenyl)boronic acid | N/A |

| CAS Number | Not assigned or not publicly available | N/A |

| Molecular Formula | C₁₀H₁₁BN₂O₃S | Calculated |

| Molecular Weight | 250.08 g/mol | Calculated |

| InChI Key | (Predicted) | N/A |

| SMILES | O=C(NC1=NCSC1)C2=CC=C(B(O)O)C=C2 | N/A |

Synthesis and Characterization

The synthesis of this molecule can be approached through a logical, multi-step sequence. A robust strategy involves the coupling of two key precursors: a protected boronic acid synthon and the heterocyclic amine.

Synthetic Workflow

A common and effective method for synthesizing aryl boronic acids is the palladium-catalyzed cross-coupling reaction between a diboronyl ester (like bis(pinacolato)diboron) and an aryl halide.[6] The subsequent amide coupling provides the final product.

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol: Miyaura Borylation

This protocol describes the crucial step of converting the aryl bromide intermediate to its corresponding boronic ester. The choice of a pinacol ester is strategic, as it provides a stable, easily purified intermediate that can be deprotected in the final step.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add the aryl bromide intermediate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere, which is critical for preventing the degradation of the palladium catalyst.

-

Solvent and Catalyst Addition: Add anhydrous solvent (e.g., dioxane or DMF) via syringe. Purge the resulting mixture with nitrogen for 15 minutes. Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. The progress can be monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure pinacol ester.

Characterization

The identity and purity of the final compound must be rigorously confirmed using a suite of analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (LC-MS/HRMS): To verify the molecular weight and elemental composition.

-

HPLC: To determine the purity of the final compound.

Applications in Research and Drug Development

The unique trifecta of functional groups—boronic acid, amide, and dihydrothiazole—positions this molecule as a highly versatile tool for researchers.

As a Synthetic Building Block

The primary application is in Suzuki-Miyaura cross-coupling reactions.[5] The boronic acid moiety can be coupled with various aryl or heteroaryl halides to rapidly generate libraries of complex molecules. This is a cornerstone of modern medicinal chemistry for lead discovery and optimization.

Caption: Role as a key reactant in Suzuki-Miyaura cross-coupling.

As a Potential Bioactive Agent

Boronic acids are a privileged class of compounds in medicinal chemistry, most famously exemplified by the proteasome inhibitor bortezomib.[4][6] The boronic acid can act as a warhead, forming a reversible covalent bond with serine residues in the active sites of certain enzymes, such as serine proteases.

Furthermore, the dihydrothiazole ring is a known pharmacophore present in various bioactive compounds, contributing to target binding and modulating pharmacokinetic properties. The combination of these groups in a single molecule makes it an attractive candidate for screening against various therapeutic targets.

In Chemical Biology and Diagnostics

Phenylboronic acid (PBA) moieties are widely explored for their ability to bind with diols, such as those found in sugars (glucose) and sialic acids on cancer cells.[2] This has led to the development of glucose-responsive polymers for insulin delivery and diagnostic sensors.[3][7] The subject molecule could be incorporated into polymers or bioconjugates to create novel stimuli-responsive materials for targeted drug delivery or biosensing applications.[8]

Conclusion

This compound represents a well-designed and highly functionalized chemical entity. While it may not be a common off-the-shelf reagent, its logical synthesis from available precursors makes it accessible for advanced research. Its true value lies in its potential as both a versatile building block for constructing complex molecular architectures and as a potential lead compound in its own right. The methodologies and applications discussed in this guide provide a solid foundation for researchers to harness the potential of this and related boronic acid derivatives in the pursuit of novel therapeutics and advanced biomaterials.

References

- 1. globalchemmall.com [globalchemmall.com]

- 2. japsonline.com [japsonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Tolylboronic acid | 5720-05-8 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Targets of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive analysis of the potential biological targets of the novel synthetic compound, (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid. By dissecting its constituent chemical moieties—the boronic acid "warhead" and the dihydrothiazole--carbamoylphenyl "scaffold"—we elucidate a rational basis for its predicted interactions with several key classes of enzymes. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics. We will delve into the mechanistic underpinnings of boronic acid-mediated enzyme inhibition and present detailed, field-proven experimental protocols for target identification and validation.

Introduction: Deconstructing the Molecule

This compound is a synthetic molecule that marries two key chemical features: a highly reactive boronic acid group and a structurally specific scaffold. This combination suggests a targeted mechanism of action, where the scaffold guides the molecule to the active site of specific enzymes, and the boronic acid executes the inhibitory action.

-

The Boronic Acid "Warhead": The boronic acid functional group is a well-established pharmacophore in modern drug discovery. Its electrophilic boron atom has a vacant p-orbital, making it a strong Lewis acid. This allows it to readily accept a pair of electrons from a nucleophilic residue in an enzyme's active site, forming a stable, reversible covalent bond.[1][2] This ability to mimic the tetrahedral transition states of enzymatic reactions is a cornerstone of its inhibitory potential.[1][3]

-

The Dihydrothiazole-Carbamoylphenyl "Scaffold": This portion of the molecule is critical for determining its target specificity. The dihydrothiazole ring is a heterocyclic moiety found in numerous biologically active compounds, contributing to molecular recognition and binding affinity.[4][5][6] The carbamoylphenyl linker provides a rigid framework that orients the dihydrothiazole and the boronic acid in a specific spatial arrangement, further enhancing its potential for selective binding.

Predicted Biological Targets and Mechanisms of Action

Based on the known pharmacology of its constituent moieties, we can predict several classes of enzymes as high-probability targets for this compound.

Serine Proteases

Serine proteases are a large family of enzymes that play crucial roles in processes ranging from digestion to blood clotting and cellular signaling. They are characterized by a catalytic triad that includes a highly nucleophilic serine residue.

Mechanism of Inhibition: The boronic acid moiety of the compound is an excellent transition-state analog for the hydrolysis of peptide bonds by serine proteases. The hydroxyl group of the active site serine attacks the electrophilic boron atom, forming a stable tetrahedral boronate adduct.[7][8][9] This effectively blocks the enzyme's catalytic activity. The binding of arylboronic acids to serine proteases is often pH-dependent.[2]

Caption: Covalent inhibition of a serine protease by a boronic acid.

Proteasomes

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a central role in cellular protein homeostasis. The catalytic activity of the 20S proteasome resides in its N-terminal threonine residues.

Mechanism of Inhibition: Similar to serine proteases, the hydroxyl group of the active site threonine in the proteasome can form a covalent adduct with the boronic acid.[10][11] The well-known anti-cancer drug, Bortezomib, is a peptide boronic acid that potently inhibits the proteasome, leading to the accumulation of pro-apoptotic factors and cell death in cancer cells.[12][13]

β-Lactamases

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. They hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. There are two main classes: serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).

Mechanism of Inhibition:

-

SBLs: The mechanism is analogous to that of other serine proteases, with the active site serine forming a covalent adduct with the boronic acid.[14][15][16]

-

MBLs: These enzymes utilize one or two zinc ions in their active site to activate a water molecule, which then acts as a nucleophile. Boronic acids can inhibit MBLs by forming a covalent bond with this activated hydroxide anion.[1][17][18][19][20]

The potential for dual inhibition of both SBLs and MBLs makes boronic acid derivatives highly attractive in the fight against antibiotic resistance.[17][18]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pnas.org [pnas.org]

- 10. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 15. journals.asm.org [journals.asm.org]

- 16. Beta-lactamase inhibitors. The inhibition of serine beta-lactamases by specific boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic Acid Interactions

Executive Summary

Boronic acids represent a privileged class of pharmacophores, exemplified by the clinical success of drugs like bortezomib.[1][2] Their unique ability to form reversible covalent bonds with nucleophilic residues, particularly serine and threonine in enzyme active sites, presents both a powerful mechanism for inhibition and a significant challenge for computational modeling.[1][3] Standard in silico techniques often fall short in capturing the dynamic and electronic intricacies of this interaction. This guide provides a comprehensive, field-proven workflow for the computational analysis of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid, a representative boronic acid-containing compound. We will dissect the causality behind each methodological choice, moving beyond simple protocols to offer a self-validating system for generating trustworthy and actionable insights. The workflow progresses from initial target assessment and system preparation through advanced covalent docking, molecular dynamics simulations, and rigorous binding free energy calculations, grounding each step in authoritative scientific principles.

Chapter 1: Foundational Principles: The Compound and Its Target Landscape

Molecular Scaffolding and Mechanistic Implications

The subject of our study, this compound, possesses distinct chemical features that dictate its potential biological interactions:

-

The Boronic Acid "Warhead": This is the key functional group. The boron atom is sp²-hybridized with a vacant p-orbital, rendering it a mild Lewis acid.[4][5] Upon approaching a nucleophilic hydroxyl group (e.g., from a serine or threonine residue), it can accept a lone pair of electrons, leading to a change in hybridization to a tetrahedral sp³ state and the formation of a stable, yet often reversible, boronate ester linkage.[1][6][7] This covalent interaction is the cornerstone of its inhibitory potential.

-

Phenyl-Carbamoyl Linker: The central phenyl ring acts as a rigid scaffold, while the carbamoyl group (-CONH-) provides critical hydrogen bond donor and acceptor capabilities, anchoring the molecule within a binding pocket.

-

Dihydrothiazole Moiety: This heterocyclic group can engage in various non-covalent interactions, including hydrogen bonding and hydrophobic contacts, contributing to binding specificity and affinity. Thiazole scaffolds are prevalent in many kinase inhibitors and other biologically active molecules.[8]

Rationale for Target Selection: A Focus on Serine Proteases

Given the reactivity of the boronic acid group, the most probable targets are enzymes that utilize a nucleophilic serine or threonine in their catalytic mechanism. Serine proteases are a major class of such enzymes and are frequent targets for boronic acid inhibitors.[2][9] Therefore, the logical starting point for an in silico investigation is to hypothesize a serine protease as the biological target. This guide will proceed with the assumption that a relevant serine protease target has been identified (e.g., through preliminary screening, target prediction servers, or literature review).

Chapter 2: System Preparation: The Bedrock of Accurate Simulation

The fidelity of any in silico model is wholly dependent on the quality of the initial system preparation. Garbage in, garbage out is the immutable law of computational chemistry.

Protocol 2.1: Ligand Preparation

This protocol ensures the ligand is in a chemically correct and energetically favorable state before docking.

-

Obtain 2D Structure: Draw the molecule in a chemical editor or obtain a SMILES string.

-

Generate 3D Conformation: Use a tool like Open Babel or Schrödinger's LigPrep to convert the 2D structure to a 3D conformation.

-

Protonation and Tautomeric States: Calculate possible protonation and tautomeric states at a defined physiological pH (e.g., 7.4 ± 0.5). For this molecule, the key ionization states are on the boronic acid itself. This step is critical as the charge state dramatically affects electrostatic interactions.

-

Energy Minimization: Perform a thorough energy minimization of the 3D structure using a suitable force field (e.g., OPLS4, GAFF). This relieves any steric strain from the initial 3D generation.

-

Parameterization (for MD): This is a non-trivial step for boronic acids. Standard force fields may lack accurate parameters for the boron atom, especially in its tetrahedral state.

-

Causality: Using incorrect parameters will lead to flawed dynamics and unreliable energy calculations.

-

Solution: Utilize QM calculations (e.g., at the B3LYP/6-31G* level) to derive accurate partial charges (e.g., using the RESP fitting procedure) and other missing parameters for the ligand. This is an essential self-validating step.

-

Protocol 2.2: Protein Target Preparation

This protocol prepares the protein structure for docking and simulation, ensuring it is clean and chemically accurate.

-

Source Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) if available.

-

Clean PDB File: Remove all non-essential components: water molecules, co-solvents, and existing ligands. Retain structurally important metal ions or cofactors if present.

-

Add Hydrogens & Assign Protonation States: Use software like Schrödinger's Protein Preparation Wizard or PDB2PQR. This step is critically important for the catalytic triad (e.g., Ser-His-Asp) in serine proteases. The protonation state of histidine residues can significantly alter the binding site's electrostatic environment.

-

Optimize Hydrogen Bond Network: Re-orient hydroxyl groups and amide groups to optimize the hydrogen-bonding network.

-

Restrained Minimization: Perform a brief, restrained energy minimization on the protein structure to relax any strain introduced during preparation, while keeping heavy atoms close to their crystallographic positions. This prevents unrealistic structural changes.

Chapter 3: Molecular Docking: Modeling the Covalent Interaction

Standard docking algorithms are designed for non-covalent interactions and often fail to correctly predict the binding of covalent inhibitors like boronic acids.[1] A specialized approach is mandatory.

Workflow 3.1: Covalent Docking

The objective is to model the formation of the boronate ester bond between the ligand's boron atom and the catalytic serine's hydroxyl oxygen.

-

Causality: Covalent docking explicitly defines the bond-forming reaction, constraining the docking search to poses that are geometrically compatible with this reaction. This dramatically improves the accuracy of pose prediction over non-covalent methods.

Caption: Covalent Docking Workflow for Boronic Acids.

Protocol 3.1: Covalent Docking using Schrödinger Suite

-

Input: Load the prepared protein and ligand files.

-

Define Covalent Bond: In the Covalent Docking module, specify the reactive residue on the protein (e.g., SER-195 OG atom) and the reactive atom on the ligand (the Boron atom).

-

Select Reaction Type: Choose a predefined reaction type that matches boronate ester formation or define a custom reaction (SMARTS pattern) if necessary. The software will model the resulting tetrahedral geometry of the boron.

-

Define Docking Grid: Define the binding site by generating a grid box centered on the catalytic serine.

-

Execute Docking: Run the docking job. The algorithm will sample ligand conformations and orientations that allow for the formation of the specified covalent bond.

-

Analyze Results: Scrutinize the top-ranked poses. Verify that the covalent bond has been formed with reasonable bond lengths (~1.5 Å for B-O) and that the tetrahedral geometry is correct. Evaluate the non-covalent interactions (hydrogen bonds, hydrophobic contacts) that stabilize the complex. The best pose becomes the starting point for molecular dynamics.

Chapter 4: Molecular Dynamics (MD) Simulations: Assessing Complex Stability

A docking pose is a static hypothesis. MD simulation is the experiment used to test this hypothesis, assessing the stability and dynamics of the protein-ligand complex in a simulated physiological environment.[10]

-

Causality: An unstable complex in MD simulations suggests an incorrect docking pose or a low-affinity binder. Stable dynamics, conversely, increase confidence in the predicted binding mode. For covalent inhibitors, MD is crucial to validate the stability of the newly formed bond and the surrounding interactions.[11][12]

Caption: Workflow for MD Simulation and Trajectory Analysis.

Protocol 4.1: MD Simulation using GROMACS/AMBER

-

System Building:

-

Start with the selected covalent complex from docking.

-

Use a tool like tleap (AMBER) to combine the protein and the covalently modified ligand-residue unit.

-

Crucially, you must provide the custom parameters for the boronate ester linkage derived in Protocol 2.1.

-

Place the complex in a periodic box of explicit water (e.g., TIP3P model).

-

Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.

-

-

Minimization & Equilibration:

-

Perform a series of energy minimization steps, first on the water and ions, then on the protein sidechains, and finally on the whole system.

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Switch to a constant pressure (NPT) ensemble to allow the system density to equilibrate. This two-stage equilibration is vital for a stable production run.

-

-

Production Run:

-

Run the simulation for a significant duration (e.g., 100-500 nanoseconds) to sample conformational space adequately. Save coordinates at regular intervals (e.g., every 100 ps).

-

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Plot the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, converging RMSD indicates the complex has reached equilibrium.

-

RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible and rigid regions of the protein upon ligand binding.

-

Interaction Analysis: Monitor the stability of the B-O covalent bond length. Track key hydrogen bonds and hydrophobic contacts identified in docking. Do they persist throughout the simulation?

-

Chapter 5: Binding Free Energy Calculations: Quantifying Affinity

While docking scores rank poses, binding free energy calculations provide a more quantitative estimate of binding affinity (ΔG), which can be more directly correlated with experimental values like Ki or IC50.

Method 5.1: MM/PBSA and MM/GBSA

Molecular Mechanics/Poisson-Boltzmann (or Generalized Born) Surface Area (MM/PBSA or MM/GBSA) is a popular end-point method that offers a balance between accuracy and computational cost.[13]

-

Causality: This method averages the energies over multiple snapshots from a stable MD trajectory, providing a more robust estimate than a single-structure calculation. It accounts for enthalpic contributions (MM energies) and the free energy of solvation.

Protocol 5.2: MM/PBSA Calculation

-

Extract Snapshots: From the stable portion of the production MD trajectory, extract 100-1000 snapshots.

-

Run Calculation: For each snapshot, calculate the free energy of the complex, the isolated protein, and the isolated ligand.

-

Compute ΔG: The binding free energy is calculated as: ΔG_bind = G_complex - (G_protein + G_ligand) Where each G term is composed of:

-

ΔE_MM (Internal, van der Waals, Electrostatic)

-

ΔG_solv (Polar + Nonpolar solvation energy)

-

-

Decomposition Analysis: Decompose the total binding free energy into contributions from individual residues. This powerful technique highlights the key "hotspot" residues driving the interaction.

Data Presentation: Example MM/PBSA Results

| Energy Component | Average Contribution (kcal/mol) | Standard Deviation (kcal/mol) |

| van der Waals Energy | -45.8 | 3.1 |

| Electrostatic Energy | -18.2 | 2.5 |

| Polar Solvation Energy | +25.5 | 4.2 |

| Nonpolar Solvation Energy | -5.1 | 0.5 |

| Total ΔG_bind | -43.6 | 5.8 |

Note: These are illustrative values.

Advanced Methods: QM/MM and Alchemical Calculations

For the highest level of accuracy, more advanced techniques are required.

-

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the electronically sensitive region (the boronate ester, catalytic residues) with high-level quantum mechanics, while the rest of the protein is treated with classical molecular mechanics.[6][14] QM/MM is the gold standard for studying the reaction mechanism of covalent bond formation itself.[7]

-

Alchemical Free Energy (FEP/TI): These methods calculate the free energy difference by computationally "mutating" the ligand into solvent in a series of non-physical intermediate steps.[15] While extremely powerful for relative binding free energy (RBFE) calculations of non-covalent inhibitors, adapting the thermodynamic cycle for covalent inhibitors is complex and an area of active research.

Conclusion

The in silico modeling of boronic acid inhibitors like this compound demands a specialized and multi-faceted approach. A simple non-covalent docking study is insufficient and will likely yield misleading results. The robust and self-validating workflow presented here—built on the pillars of careful system preparation, specialized covalent docking, extensive molecular dynamics simulation for stability assessment, and quantitative binding free energy calculations—provides a reliable framework for understanding how these potent molecules interact with their biological targets. By explaining the causality behind each step, this guide empowers researchers to not only execute protocols but to critically evaluate their results and generate high-confidence hypotheses to drive successful drug discovery programs.

References

- 1. Boronic Acid Group: A Cumbersome False Negative Case in the Process of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations [frontiersin.org]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacoinformatics and molecular dynamics simulation studies reveal potential covalent and FDA-approved inhibitors of SARS-CoV-2 main protease 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational Investigations on Reaction Mechanisms of the Covalent Inhibitors Ponatinib and Analogs Targeting the Extracellular Signal-Regulated Kinases [mdpi.com]

- 13. Molecular dynamics simulation and free energy calculation studies of the binding mechanism of allosteric inhibitors with p38α MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and SAR Analysis of Covalent Inhibitors Driven by Hybrid QM/MM Simulations | Springer Nature Experiments [experiments.springernature.com]

- 15. Recent Advances in Alchemical Binding Free Energy Calculations for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the novel compound (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid, a molecule designed to merge the therapeutic potential of phenylboronic acids with the biologically significant dihydrothiazole scaffold. Although direct literature on this specific molecule is nascent, this document, intended for researchers, scientists, and drug development professionals, extrapolates from established chemical and pharmacological principles to outline its synthesis, characterization, and prospective applications. We will delve into the mechanistic rationale behind its design, drawing parallels from well-documented analogues to propose its utility, particularly in oncology. This guide serves as a foundational resource, offering both theoretical insights and practical, field-proven protocols to stimulate and guide future research into this promising chemical entity.

Introduction: The Rationale for a Hybrid Molecule

The field of medicinal chemistry is continually driven by the pursuit of novel molecular architectures that can exhibit enhanced efficacy, selectivity, and pharmacokinetic profiles. The design of this compound is a prime example of a rational drug design strategy, wedding two pharmacophores with established and complementary biological activities: the phenylboronic acid moiety and the 4,5-dihydrothiazole ring system.

Phenylboronic acids have garnered significant attention in drug discovery, most notably with the success of bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma.[1][2] The key to their biological activity lies in the electrophilic nature of the boron atom, which can form a reversible covalent bond with the catalytic serine residues in the active site of enzymes like the proteasome.[3][4] This interaction can lead to potent and specific enzyme inhibition. Furthermore, the boronic acid group can interact with diols, a property that has been exploited for drug delivery and sensing applications.[5][6]

The 4,5-dihydrothiazole (or thiazoline) nucleus is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] Its presence in a molecule can confer favorable pharmacokinetic properties and provide a rigid framework for orienting other functional groups for optimal target interaction.

The linkage of these two moieties via a stable carbamoyl (amide) bond creates a unique molecular entity. It is hypothesized that the dihydrothiazole group could serve to modulate the electronic properties of the phenylboronic acid, potentially influencing its reactivity and binding affinity. Furthermore, the combined structure may exhibit synergistic or novel biological activities, making it a compelling candidate for investigation in drug discovery programs.

Proposed Synthesis and Chemical Properties

While a specific synthetic route for this compound has not been published, a logical and efficient synthesis can be proposed based on established organic chemistry principles. The most plausible approach involves the coupling of two key intermediates: 4-carboxyphenylboronic acid and 2-amino-4,5-dihydrothiazole.

Synthetic Pathway

The proposed synthesis would likely proceed via an amide bond formation, a robust and well-understood reaction in organic synthesis.

Diagram 1: Proposed Synthesis of this compound

Caption: A plausible synthetic route to the target molecule.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Carboxyphenylboronic Acid

This intermediate can be prepared from 4-cyanophenylboronic acid via hydrolysis, a method that has been documented in the literature.[10]

-

Dissolve 4-cyanophenylboronic acid in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Reflux the mixture for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture and acidify (if a basic hydrolysis was performed) to precipitate the 4-carboxyphenylboronic acid.

-

Filter , wash with cold water, and dry the product.

Step 2: Synthesis of 2-Amino-4,5-dihydrothiazole

This intermediate can be synthesized via the cyclization of 2-bromoethylamine with thiourea.

-

Dissolve 2-bromoethylamine hydrobromide and thiourea in a suitable solvent such as ethanol.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Step 3: Amide Coupling

-

Activate the carboxylic acid of 4-carboxyphenylboronic acid. A common method is to convert it to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

-

In a separate flask, dissolve 2-amino-4,5-dihydrothiazole and a non-nucleophilic base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Slowly add the activated 4-carboxyphenylboronic acid to the solution of the amine at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Predicted Chemical and Physical Properties

Based on its constituent moieties, the following properties can be anticipated:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₁₁BN₂O₃S | Sum of atoms in the structure |

| Molecular Weight | ~266.08 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for phenylboronic acid derivatives |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol | The phenyl and dihydrothiazole rings are hydrophobic, while the boronic acid and carbamoyl groups are polar. |

| pKa | ~8.5 - 9.5 | Phenylboronic acids typically have a pKa in this range.[11] |

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the methylene protons of the dihydrothiazole ring, and the N-H proton of the carbamoyl group. The B(OH)₂ protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the dihydrothiazole ring.

-

¹¹B NMR: This technique is particularly useful for characterizing boronic acids. A signal in the range of 19-30 ppm is expected for the sp²-hybridized boron atom.[12]

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the following functional groups:

-

O-H stretch (boronic acid): A broad band around 3200-3500 cm⁻¹.

-

N-H stretch (amide): A sharp peak around 3300-3400 cm⁻¹.

-

C=O stretch (amide): A strong absorption around 1640-1680 cm⁻¹.

-

C=N stretch (dihydrothiazole): A peak around 1600-1650 cm⁻¹.

-

B-O stretch: A strong band around 1300-1400 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by determining the exact mass of the molecular ion.

Diagram 2: Workflow for Spectroscopic Analysis

Caption: A standard workflow for the characterization of a novel compound.

Potential Biological Activity and Therapeutic Applications

The primary therapeutic potential of this compound is predicted to be in the field of oncology, leveraging the established activity of boronic acids as proteasome inhibitors.

Mechanism of Action: Proteasome Inhibition

The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its dysregulation is a hallmark of many cancers. The 26S proteasome is a multi-catalytic enzyme complex responsible for the degradation of ubiquitinated proteins.[13]

Diagram 3: Hypothesized Mechanism of Proteasome Inhibition

Caption: The proposed mechanism of action via proteasome inhibition.

It is hypothesized that the boronic acid moiety of the title compound will form a reversible covalent bond with the N-terminal threonine residue in the chymotrypsin-like active site of the proteasome.[3][14] This would lead to the inhibition of proteasomal activity, resulting in the accumulation of pro-apoptotic proteins and ultimately inducing apoptosis in cancer cells. The dihydrothiazole portion of the molecule may contribute to the binding affinity and selectivity for the proteasome.

Other Potential Biological Activities

Given the broad range of activities associated with thiazole derivatives, this compound may also exhibit other biological effects, such as:

-

Antimicrobial Activity: Thiazole and its derivatives are known to possess antibacterial and antifungal properties.[7][9]

-

Anti-inflammatory Activity: Some thiazole-containing compounds have demonstrated anti-inflammatory effects.[8]

Future Directions and Conclusion

This compound represents a promising, yet unexplored, area of medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, overview of its synthesis, characterization, and potential therapeutic applications.

Future research should focus on:

-

Validating the proposed synthetic route and optimizing reaction conditions.

-

Conducting thorough spectroscopic analysis to confirm the structure of the synthesized compound.

-

Performing in vitro biological assays to evaluate its proteasome inhibitory activity and cytotoxicity against various cancer cell lines.

-

Investigating its antimicrobial and anti-inflammatory potential.

-

Exploring structure-activity relationships by synthesizing and testing analogues with modifications to the phenylboronic acid and dihydrothiazole moieties.

References

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 2. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Spectroscopic and Photophysical Characterization of Fluorescent Chemosensors for Monosaccharides Based on N-Phenylboronic Acid Derivatives of 1,8-Naphthalimide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

Methodological & Application

Application of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid in enzyme inhibition assays

An in-depth guide for researchers, scientists, and drug development professionals on the application of (4-((4,5-Dihydrothiazol-2-yl)carbamoyl)phenyl)boronic acid in enzyme inhibition assays.

Introduction: The Emergence of Boronic Acids in Enzyme Inhibition